

Vegfr-2-IN-10: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Vegfr-2-IN-10

Cat. No.: B14748304

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This technical guide provides an in-depth overview of **Vegfr-2-IN-10**, a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and biological activity of this compound.

Chemical Structure and Physicochemical Properties

The definitive chemical structure and detailed physicochemical properties of the compound marketed as "**Vegfr-2-IN-10**" are not readily available in public scientific literature. However, a compound identified as 2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been associated with **Vegfr-2-IN-10** by some commercial suppliers. It is crucial to note that this association has not been independently verified in peer-reviewed publications.

Below are the computed physicochemical properties for a structurally related compound, 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, which may offer some insight into the general characteristics of this chemical class.

Property	Value	Source
Molecular Formula	C12H14N2O	PubChem
Molecular Weight	202.25 g/mol	PubChem
XLogP3	1.5	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	202.110613074 Da	PubChem
Topological Polar Surface Area	37.1 Å ²	PubChem
Heavy Atom Count	15	PubChem
CAS Number	126912-70-7	PubChem

Disclaimer: The properties listed above are for a related compound and should be used with caution as the exact properties of **Vegfr-2-IN-10** may differ.

Biological Activity

Vegfr-2-IN-10 is characterized as an inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. The primary reported quantitative data for its biological activity is its half-maximal inhibitory concentration (IC₅₀).

Parameter	Value	Description
IC ₅₀	0.7 µM	Inhibition of VEGF-induced VEGFR-2 phosphorylation.

This IC₅₀ value indicates that **Vegfr-2-IN-10** is a potent inhibitor of VEGFR-2 signaling.

Experimental Protocols

While the specific experimental protocol used to determine the IC₅₀ of **Vegfr-2-IN-10** is not publicly available, a general methodology for assessing the inhibitory activity of a compound against VEGFR-2 is described below. This is based on common kinase assay formats.

In Vitro VEGFR-2 Kinase Assay (Generic Protocol)

This type of assay measures the direct inhibitory effect of a compound on the kinase activity of purified, recombinant VEGFR-2.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50% (IC₅₀).

Materials:

- Recombinant human VEGFR-2 (kinase domain)
- Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- ATP (adenosine triphosphate)
- A suitable substrate for VEGFR-2 (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
- Test inhibitor (**Vegfr-2-IN-10**) dissolved in a suitable solvent (e.g., DMSO)
- Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
- Microplate reader (luminometer or spectrophotometer)
- 96- or 384-well assay plates

Procedure:

- Preparation of Reagents: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

- **Assay Setup:** To the wells of the microplate, add the kinase assay buffer, the diluted test inhibitor (or vehicle control), and the VEGFR-2 enzyme.
- **Enzyme-Inhibitor Pre-incubation:** Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- **Initiation of Kinase Reaction:** Add a mixture of ATP and the substrate to each well to start the phosphorylation reaction.
- **Reaction Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
- **Detection:** Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced (in the case of ADP-Glo™) or the amount of ATP remaining (in the case of Kinase-Glo®), which is inversely proportional to the kinase activity.
- **Data Acquisition:** Read the signal (e.g., luminescence) using a microplate reader.
- **Data Analysis:**
 - Subtract the background signal (wells with no enzyme) from all other readings.
 - Normalize the data by setting the activity in the absence of the inhibitor (vehicle control) to 100%.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based VEGF-Induced VEGFR-2 Phosphorylation Assay (Generic Protocol)

This assay format assesses the ability of an inhibitor to block the phosphorylation of VEGFR-2 within a cellular context.

Objective: To determine the IC50 of an inhibitor for the autophosphorylation of VEGFR-2 in response to VEGF stimulation in intact cells.

Materials:

- Endothelial cells that express VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
- Cell culture medium and supplements
- VEGF-A
- Test inhibitor (**Vegfr-2-IN-10**)
- Lysis buffer
- Antibodies:
 - Primary antibody against phosphorylated VEGFR-2 (p-VEGFR-2)
 - Primary antibody against total VEGFR-2
 - Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)
- Detection method (e.g., Western blotting, ELISA)

Procedure:

- Cell Culture: Plate endothelial cells in appropriate culture vessels and grow them to a suitable confluency.
- Serum Starvation: Prior to the experiment, serum-starve the cells for several hours to reduce basal receptor phosphorylation.
- Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).

- **VEGF Stimulation:** Stimulate the cells with a fixed concentration of VEGF-A for a short period (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation. Include a non-stimulated control and a VEGF-stimulated control without the inhibitor.
- **Cell Lysis:** Wash the cells with cold PBS and then lyse them with a suitable lysis buffer to extract cellular proteins.
- **Protein Quantification:** Determine the protein concentration in each lysate to ensure equal loading for analysis.
- **Detection of Phosphorylation:**
 - **Western Blotting:** Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with antibodies against p-VEGFR-2 and total VEGFR-2. The signal intensity is then quantified.
 - **ELISA:** Use a sandwich ELISA kit with a capture antibody for total VEGFR-2 and a detection antibody for p-VEGFR-2 to quantify the level of phosphorylated receptor in the lysates.
- **Data Analysis:**
 - Quantify the p-VEGFR-2 signal and normalize it to the total VEGFR-2 signal for each sample.
 - Calculate the percentage of inhibition of VEGF-induced phosphorylation for each inhibitor concentration relative to the VEGF-stimulated control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Conclusion

Vegfr-2-IN-10 is a potent inhibitor of VEGFR-2 phosphorylation. While detailed information regarding its chemical structure and the specific protocols for its characterization are not widely published, this guide provides the available data and outlines the fundamental principles and methodologies relevant to its biological activity and mechanism of action. Researchers using

this compound are advised to independently verify its properties and activity for their specific applications.

- To cite this document: BenchChem. [Vegfr-2-IN-10: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14748304#vegfr-2-in-10-chemical-structure-and-properties]

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